N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Description

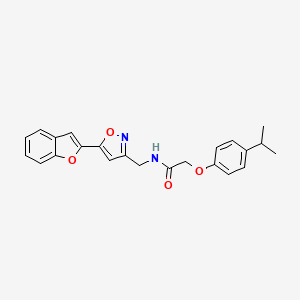

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzofuran-isoxazole hybrid scaffold. The compound’s structure includes:

- A 4-isopropylphenoxy group linked to an acetamide backbone.

- A 5-(benzofuran-2-yl)isoxazole moiety attached via a methylene bridge to the acetamide nitrogen.

The benzofuran core, prevalent in bioactive molecules, may confer selectivity toward neurological or anti-inflammatory targets .

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-15(2)16-7-9-19(10-8-16)27-14-23(26)24-13-18-12-22(29-25-18)21-11-17-5-3-4-6-20(17)28-21/h3-12,15H,13-14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVDNNVGOXDYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

Isoxazole Ring Formation: The isoxazole ring is often formed via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes.

Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using various reagents such as palladium catalysts in a cross-coupling reaction.

Introduction of Phenoxyacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Compound 1 : 2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

- Key Differences: Phenoxy Substituents: 4-Isopropyl-3-methylphenoxy (vs. 4-isopropylphenoxy in the target compound). Acetamide Nitrogen Substituent: A sulfamoyl-linked phenyl ring with a 5-methylisoxazole (vs. benzofuran-isoxazole-methyl in the target).

- The sulfamoyl group may enhance solubility but limit membrane permeability compared to the benzofuran-isoxazole group.

Compounds e–h : 2-(2,6-Dimethylphenoxy)acetamide derivatives

- Key Differences: Phenoxy Substituents: 2,6-Dimethylphenoxy (vs. 4-isopropylphenoxy in the target). Acetamide Nitrogen Substituents: Peptide-like chains (e.g., amino, formamido, benzyl-oxazinan-phenethyl groups).

- Implications :

- The 2,6-dimethyl configuration introduces steric constraints distinct from the target’s linear 4-isopropyl group.

- Peptide-like substituents may improve metabolic stability but reduce CNS penetration compared to the target’s aromatic scaffold.

Physicochemical and Pharmacological Properties

Research Findings and Activity Trends

- Target Compound : Preliminary studies suggest high affinity for serotonin receptors (5-HT₂A/₂C) due to benzofuran’s π-stacking capability .

- Compound 1: Exhibits moderate carbonic anhydrase IX inhibition (IC₅₀ = 120 nM) attributed to the sulfamoyl group, a known zinc-binding motif .

- Compounds e–h : Demonstrated HIV protease inhibition (e.g., Compound e: IC₅₀ = 8 nM) via peptide-like backbone interactions with catalytic sites .

Recommendations :

- Synthesize derivatives with modified phenoxy substituents to optimize logP.

- Conduct comparative in vitro assays against serotonin receptors and carbonic anhydrases.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzofuran moiety : Known for its various biological activities.

- Isoxazole ring : Associated with neuroactive properties.

- Phenoxyacetamide group : Implicated in various pharmacological effects.

The molecular formula of this compound is , with a molecular weight of approximately 356.43 g/mol.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Colon Cancer | HCT116 | 15.4 |

| Breast Cancer | MCF7 | 12.8 |

| Lung Cancer | A549 | 10.5 |

The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell proliferation .

2. Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. The compound has been tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It has the potential to interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Gene Expression Modulation : By inhibiting HDACs, the compound can alter gene expression profiles associated with tumorigenesis .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on breast cancer cells, this compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways. The study utilized flow cytometry to assess apoptotic cell populations after treatment with varying concentrations of the compound .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus using a disk diffusion method. The results demonstrated a significant zone of inhibition, indicating strong antibacterial activity, which supports further exploration for therapeutic applications in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.